Decanal, 2,2-dichloro-

α,α-dichloroaldehyde synthesis chlorination methodology process chemistry

Decanal, 2,2-dichloro- (IUPAC: 2,2-dichlorodecanal; CAS 119450-43-0) is a C10 aliphatic α,α-dichloroaldehyde belonging to the class of gem-dihalogenated aldehydes. It possesses a molecular formula of C₁₀H₁₈Cl₂O, a molecular weight of 225.15 g/mol, a computed XLogP3 of 4.9, a topological polar surface area of 17.1 Ų, and a predicted boiling point of 61–63 °C at 0.03 Torr.

Molecular Formula C10H18Cl2O
Molecular Weight 225.15 g/mol
CAS No. 119450-43-0
Cat. No. B14310581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanal, 2,2-dichloro-
CAS119450-43-0
Molecular FormulaC10H18Cl2O
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C=O)(Cl)Cl
InChIInChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3
InChIKeyDINIFJDCVUFIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanal, 2,2-dichloro- (CAS 119450-43-0): Chemical Class and Baseline Characteristics for Procurement Evaluation


Decanal, 2,2-dichloro- (IUPAC: 2,2-dichlorodecanal; CAS 119450-43-0) is a C10 aliphatic α,α-dichloroaldehyde belonging to the class of gem-dihalogenated aldehydes [1]. It possesses a molecular formula of C₁₀H₁₈Cl₂O, a molecular weight of 225.15 g/mol, a computed XLogP3 of 4.9, a topological polar surface area of 17.1 Ų, and a predicted boiling point of 61–63 °C at 0.03 Torr [1][2]. This compound serves as a versatile electrophilic building block in asymmetric synthesis, particularly for constructing chiral propargylic alcohols and α,α-dichlorocarboxylic acid derivatives [3].

Electrophilic building block

α,α-dichloroaldehyde C10 scaffold for asymmetric synthesis

Enantioselective alkyne addition substrate

Reported as substrate in Zn(II)-mediated methodology with high ee

Oxidation precursor

Direct entry to 2,2-dichlorodecanoic acid for lipid-like scaffolds

Why 2,2-Dichlorodecanal Cannot Be Replaced by Other Chain-Length α,α-Dichloroaldehydes or Decanal in Demanding Synthetic Applications


The C10 chain length of 2,2-dichlorodecanal imparts a specific hydrophobicity (XLogP3 = 4.9) and volatility profile that directly governs its phase-transfer behavior, distillation parameters, and downstream product lipophilicity [1]. Shorter-chain analogs such as 2,2-dichloroheptanal (C7) or 2,2-dichlorooctanal (C8) exhibit lower logP values and higher volatility (e.g., 2,2-dichlorooctanal boiling point 81–83 °C at 11 mmHg), altering reaction solvent compatibility and distillation cut points . Conversely, longer-chain congeners like 2,2-dichlorotetradecanal (C14) introduce increased viscosity and reduced solubility that can compromise enantioselective addition yields. The parent aldehyde decanal lacks the gem-dichloro motif, which is essential for the electrophilic activation and downstream stereoselective transformations documented in enantioselective alkyne addition methodology [2]. In-class generic substitution is therefore quantitatively unjustified when reproducibility of established protocols is required.

Chain length mismatch

Shorter-chain analogs (C7–C8) may alter logP and phase-transfer behavior, affecting biphasic reaction workup.

Lack of gem-dichloro activation

Decanal (non-chlorinated) lacks the requisite electrophilic motif; incompatible with enantioselective alkyne addition protocols.

Long-chain viscosity issues

Longer-chain congeners (C14) introduce higher viscosity and reduced solubility, which may compromise reaction reproducibility.

Quantitative Differentiation Evidence for Decanal, 2,2-dichloro- (CAS 119450-43-0) Relative to Structural Analogs


Synthetic Yield from 1-Decanol: 89% Isolated Yield via TBAC/Cl₂/CHCl₃ Method Outperforms Classical DMF-Based Routes for Long-Chain Substrates

The Bellesia et al. (2003) protocol using tetrabutylammonium chloride (TBAC) as a recoverable catalyst with Cl₂ in CHCl₃ delivered 2,2-dichlorodecanal from 1-decanol in 89% isolated yield with a reaction time of 0.83 hours [1]. In contrast, the classical DMF/HCl chlorination method applied to long-chain alcohols (C₅–C₁₈) yielded products in the range 70–85%, with yields declining as chain length increased due to solubility and emulsion issues [2]. The 89% yield for the C10 substrate represents the upper range of achievable efficiency for this compound class, outperforming the older DMF-based route by 4–19 percentage points.

Synthetic yield
Reported
89%
vs. 70–85% (DMF/HCl route)
Supports higher synthetic efficiency for C10 substrate
TBAC/Cl₂/CHCl₃ protocol; isolated yield
α,α-dichloroaldehyde synthesis chlorination methodology process chemistry

Hydrophobicity (XLogP3 = 4.9) Provides Optimal Lipophilicity Balance for Biphasic Reactions Relative to Shorter-Chain α,α-Dichloroaldehyde Homologs

The computed XLogP3 for 2,2-dichlorodecanal is 4.9 [1]. By comparison, 2,2-dichloroheptanal (C7) has an estimated XLogP3 of approximately 3.5, while 2,2-dichlorooctanal (C8) is estimated at approximately 4.0, based on the ~0.5 logP increment per methylene unit [2]. This C10 chain delivers sufficient lipophilicity for effective partitioning into organic phases during workup of biphasic chlorination and oxidation reactions, without the excessive viscosity and reduced solubility that plague C14 and longer analogs. The intermediate logP value also facilitates removal of water-soluble byproducts (e.g., HCl, TBAC) during aqueous workup, reported as a key advantage of the TBAC/Cl₂ process [3].

Hydrophobicity (logP)
Class-level
XLogP3 4.9
Δ +1.4 over C7; +0.9 over C8 (estimated)
Class-level logP inference; supports biphasic workup compatibility
Computed value; comparator logP by methylene increment rule
physicochemical property partition coefficient lipophilicity benchmarking

Validated Electrophile in Enantioselective Alkyne Addition: Documented >85% Conversion and Up to 96% ee for the Product Class

2,2-Dichlorodecanal was explicitly employed as a substrate in the first reported alkyne addition to α,α-dichlorinated aldehydes by Maruoka and co-workers (1998), using phenylacetylene to yield the racemic propargylic alcohol adduct [1]. Subsequently, Carreira and co-workers (2016/2017) demonstrated that α,α-dichlorinated aldehydes including the C10 homolog undergo Zn(OTf)₂/NME-mediated enantioselective alkyne addition with conversions exceeding 85% (by ¹H NMR of unpurified product) and enantiomeric excesses up to 96% ee for the product class [2]. The C10 aldehyde is specifically cited in the Maruoka protocol, establishing it as a benchmark substrate for this reaction class. The parent aldehyde decanal lacks the gem-dichloro activation and cannot participate in this transformation, while shorter-chain dichloroaldehydes have not been reported with the same level of procedural validation in literature protocols.

Enantioselective addition
Head-to-head
>85% conv.
up to 96% ee (product class)
Supports enantioselective alkyne addition methodology benchmark
Zn(OTf)₂/NME protocol; decanal not reactive
asymmetric synthesis propargylic alcohol enantioselective methodology

Orthogonal Oxidation to 2,2-Dichlorodecanoic Acid (CAS 119450-52-1) Provides a Single-Step Entry to α,α-Dichlorocarboxylic Acids for Medicinal Chemistry Scaffolds

2,2-Dichlorodecanal is quantitatively converted to 2,2-dichlorodecanoic acid (CAS 119450-52-1) by treatment with KMnO₄ in water over 3 hours, as reported by De Buyck et al. (1988) [1]. The corresponding 2,2-dichlorocarboxylic acids are intermediates for 2-pyrrolidinone synthesis and PPARα agonist scaffolds (e.g., K-111/BM-17.0744) [2]. While shorter-chain α,α-dichloroaldehydes can similarly undergo oxidation, the C10 carboxylic acid product matches the chain length of endogenous medium-chain fatty acids, potentially improving target engagement in lipid-binding protein assays. Decanal oxidizes to decanoic acid, which lacks the gem-dichloro functionality required for further electrophilic derivatization.

Oxidation to acid
Reported
Single-step
KMnO₄, H₂O, 3 h
Supports lipid-like scaffold synthesis
Chain-length matches medium-chain fatty acid binding pockets
oxidation carboxylic acid synthesis building block diversification

Spectral Database Registration in Wiley Registry and KnowItAll NMR Library Enables Definitive Analytical QC and Identity Confirmation

2,2-Dichlorodecanal is registered in the Wiley Registry of Mass Spectral Data 2023 (GC-MS spectrum) and the KnowItAll NMR Spectral Library (¹H and ¹³C NMR spectra) [1]. This dual-spectral database presence provides a definitive, externally verifiable identity confirmation that is not available for several shorter-chain or branched-chain congeners. For example, 2,2-dichloroheptanal has only a GC-MS spectrum in the SpectraBase database, while 2,2-dichlorooctanal has limited NMR coverage. The availability of curated reference spectra accelerates incoming QC workflows, impurity profiling, and batch-to-batch consistency verification in regulated environments.

Spectral reference coverage
Reported
Dual library
Wiley Registry + KnowItAll NMR
Facilitates identity confirmation and QC
Shorter-chain analogs lack dual-database coverage
analytical chemistry spectral reference standard quality control

Procurement-Driven Application Scenarios for Decanal, 2,2-dichloro- (2,2-Dichlorodecanal, CAS 119450-43-0)


Asymmetric Synthesis of Chiral Propargylic Alcohols via Zn(II)-Mediated Enantioselective Alkyne Addition

Research groups executing the Carreira (2017) Zn(OTf)₂/NME protocol for enantioselective addition of terminal alkynes to α,α-dichlorinated aldehydes should procure 2,2-dichlorodecanal specifically, as it is one of the explicitly validated C10 substrates in the published substrate scope. The method tolerates silyl ethers, primary chlorides, and olefins on both the alkyne and aldehyde components, affording adducts in >85% conversion with ee values up to 96% [1]. Substitution with shorter-chain dichloroaldehydes (e.g., C7 or C8) would require independent validation of yield and ee before use in published or patent-bound synthetic sequences targeting chlorosulfolipid natural products such as mytilipin B [1]. Decanal cannot be used as a substitute because it lacks the requisite gem-dichloro activation.

Preparation of 2,2-Dichlorodecanoic Acid (CAS 119450-52-1) for PPARα Agonist Scaffold Synthesis

2,2-Dichlorodecanal is the direct precursor to 2,2-dichlorodecanoic acid via KMnO₄ oxidation in water (3 h reaction time), as established by De Buyck et al. (1988) [1]. This C10 α,α-dichlorocarboxylic acid serves as a key intermediate in the synthesis of 2-pyrrolidinones and lipid-like pharmacophores, including the PPARα agonist scaffold class exemplified by K-111 (BM-17.0744) . The C10 chain length is critical for matching the fatty acid binding domain topology; procurement of the C10 dichloroaldehyde precursor avoids the need for chain-length adjustment via additional synthetic steps that would be required if shorter-chain dichloroaldehydes were used.

Method Development and Analytical Reference Standard for GC-MS and NMR Quantitation of α,α-Dichloroaldehydes

With curated reference spectra available in both the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll NMR Spectral Library, 2,2-dichlorodecanal can be deployed as an authenticated reference standard for developing quantitative GC-MS and NMR methods to detect and quantify α,α-dichloroaldehyde impurities, reaction intermediates, or degradation products [1]. This is particularly relevant for laboratories monitoring chlorination process intermediates where identity confirmation against an externally curated database is a regulatory expectation. Shorter-chain analogs lack equivalent dual-database coverage, increasing the analytical characterization burden on the end user.

Reproducible Large-Batch Synthesis Using the TBAC/Cl₂/CHCl₃ Protocol for Process Chemistry Scale-Up

The Bellesia et al. (2003) TBAC-catalyzed chlorination protocol delivers 2,2-dichlorodecanal in 89% isolated yield from 1-decanol using a recoverable catalyst system and CHCl₃ as solvent (0.83 h reaction time) [1]. This specific combination of substrate (C10 alcohol), catalyst (TBAC), and conditions has been optimized and published as a peer-reviewed, low-waste methodology. Process chemistry teams seeking to reproduce this exact protocol for scale-up must procure 1-decanol-derived 2,2-dichlorodecanal or the precursor 1-decanol to replicate the reported yield and purity profile. Use of alternative chain-length alcohols will produce different dichloroaldehydes and is not covered by the published optimization data.

Application
Selection Property
Validation Focus
Asymmetric propargylic alcohol synthesis
Reported enantioselective alkyne addition substrate
Enantioselectivity and conversion verification
2,2-Dichlorodecanoic acid preparation
Direct oxidation precursor
Chain-length match to lipid-binding motifs
Analytical reference standard
Curated dual spectral library reference
Identity confirmation and method validation
Process chemistry scale-up
Reported high-yielding chlorination protocol
Yield and purity reproducibility at scale
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